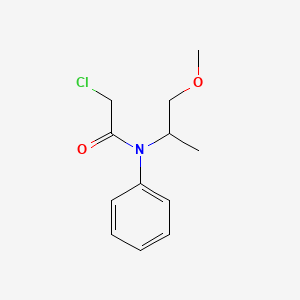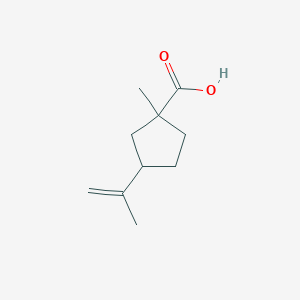![molecular formula C17H18N4 B14677289 3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile CAS No. 31464-27-4](/img/structure/B14677289.png)
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile is an organic compound with the molecular formula C17H17N5O2. It is known for its vibrant color and is often used as a dye. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored materials, including textiles and plastics
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The molecular targets and pathways involved often include enzymes that can catalyze the reduction of the azo group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
Uniqueness
3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile is unique due to its specific azo group configuration, which imparts distinct chromophoric properties. This makes it particularly valuable as a dye in various applications .
Eigenschaften
CAS-Nummer |
31464-27-4 |
|---|---|
Molekularformel |
C17H18N4 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
3-(N-ethyl-4-phenyldiazenylanilino)propanenitrile |
InChI |
InChI=1S/C17H18N4/c1-2-21(14-6-13-18)17-11-9-16(10-12-17)20-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,14H2,1H3 |
InChI-Schlüssel |
ZJYMPFYWPPFOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


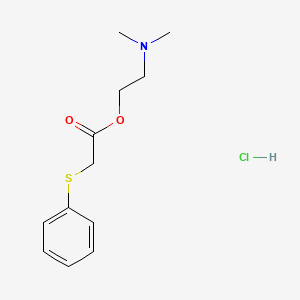
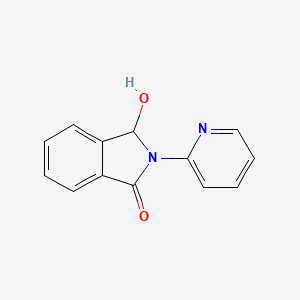

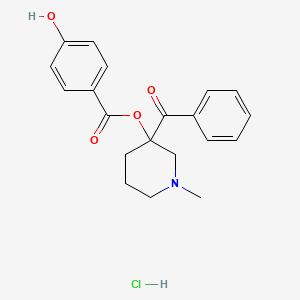
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
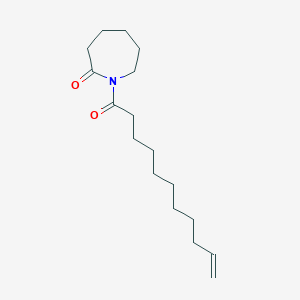
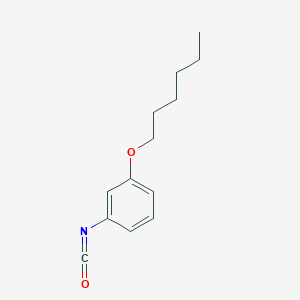
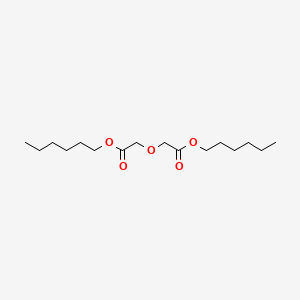

![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
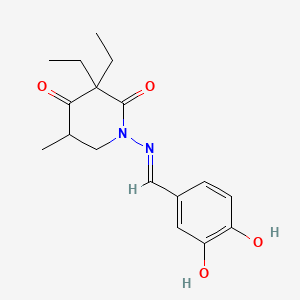
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
